molecular formula C16H13NO3S B2790621 (1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate CAS No. 392248-57-6

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate

Cat. No.: B2790621
CAS No.: 392248-57-6
M. Wt: 299.34
InChI Key: MUJYRWJBDIBWNE-UHFFFAOYSA-N
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Description

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is a compound that has been found to have potent activity as a quorum sensing inhibitor . Quorum sensing is a well-known term for describing bacterial cell–cell communication . The primary targets of this compound are the LasB and PqsR systems in Gram-negative bacteria .

Mode of Action

The compound interacts with its targets by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to coordinate their behavior in response to changes in population density . By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of quorum sensing in bacteria . This leads to a reduction in the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . This makes the compound a potential candidate for the development of new antimicrobial treatments .

Action Environment

The action of Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is influenced by the environment in which it is used. For example, the compound’s solubility properties could affect its efficacy in different environments . Additionally, the compound’s activity could be influenced by factors such as the presence of other substances, pH, temperature, and the specific strain of bacteria being targeted .

Preparation Methods

The synthesis of (1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate typically involves the reaction of benzo[d]thiazol-2-ylmethyl chloride with phenoxyacetic acid. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Chemical Reactions Analysis

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

(1,3-benzothiazol-2-yl)methyl 2-phenoxyacetate can be compared with other benzothiazole derivatives, such as:

    Benzo[d]thiazol-2-ylmethyl 2-phenylacetate: Similar structure but with a phenyl group instead of a phenoxy group.

    Benzo[d]thiazol-2-ylmethyl 2-chloroacetate: Contains a chloro group instead of a phenoxy group.

    Benzo[d]thiazol-2-ylmethyl 2-methoxyacetate: Contains a methoxy group instead of a phenoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(11-19-12-6-2-1-3-7-12)20-10-15-17-13-8-4-5-9-14(13)21-15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJYRWJBDIBWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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